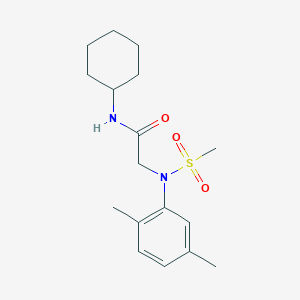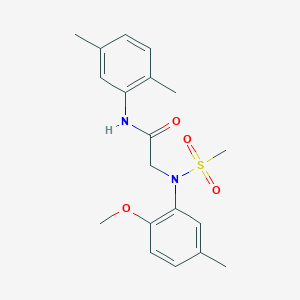
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound with the molecular formula C18H22N2O4S. It is known for its unique structure, which includes a methoxy group, a methylsulfonyl group, and an anilino group attached to a propanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methoxy(methylsulfonyl)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxy(methylsulfonyl)anilino derivative.
Reduction: Formation of 4-methoxy(methylthio)anilino derivative.
Substitution: Formation of various substituted anilino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)propanamide
- 2-[4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)propanamide
Uniqueness
N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4g/mol |
Nombre IUPAC |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-13-5-7-15(8-6-13)19-18(21)14(2)20(25(4,22)23)16-9-11-17(24-3)12-10-16/h5-12,14H,1-4H3,(H,19,21) |
Clave InChI |
URAXJQATBWAQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-chlorophenyl)acetamide](/img/structure/B411536.png)

![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411539.png)
![N-(2,5-dimethoxyphenyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411541.png)
![N-(3,4-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411546.png)
![N-(2,5-dimethoxyphenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411547.png)

![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411549.png)
![N-allyl-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411550.png)
![N-benzyl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411551.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411553.png)
![N-(2,5-dimethoxyphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411554.png)
![N-benzyl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411556.png)
![N-(4-iodophenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411557.png)
